molecular formula C19H22N2O2 B6034912 N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide

Cat. No. B6034912
M. Wt: 310.4 g/mol
InChI Key: MRFOJOILNXNTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide, commonly known as LY294002, is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key regulator of cellular processes such as proliferation, differentiation, and survival. LY294002 has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and neurological disorders.

Mechanism of Action

LY294002 inhibits N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide by binding to its ATP-binding site, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell proliferation and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. In addition, LY294002 has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of LY294002 is its high selectivity for N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide, which allows for specific inhibition of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling without affecting other signaling pathways. However, LY294002 has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in certain experimental settings.

Future Directions

1. Combination therapy: LY294002 has been shown to enhance the efficacy of other anticancer agents in preclinical studies. Further investigation is needed to determine the optimal combination therapy for different types of cancer.
2. Targeted drug delivery: The short half-life of LY294002 can be overcome by developing targeted drug delivery systems that can deliver the drug directly to the site of action.
3. Development of more potent inhibitors: There is a need for the development of more potent and selective N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide inhibitors with improved pharmacokinetic properties.
4. Investigation of alternative targets: The inhibition of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling can have off-target effects. Further investigation is needed to identify alternative targets for therapeutic intervention in diseases where N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling is dysregulated.

Synthesis Methods

LY294002 can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzoyl chloride with 3-aminoacetophenone, followed by acetylation and methylation. The final product is obtained through a coupling reaction with 3-nitro-4-(aminomethyl)benzoic acid.

Scientific Research Applications

LY294002 has been widely used in scientific research to study the role of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling in various cellular processes. It has also been used to investigate the therapeutic potential of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide inhibition in various diseases.

properties

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)20-17-6-5-7-18(12-17)21(4)14(3)22/h5-13H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFOJOILNXNTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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